

An In-depth Technical Guide on 2-Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopropyloxazole-4-carbonitrile

Cat. No.: B1423247

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **2-Cyclopropyloxazole-4-carbonitrile** is not readily available in public scientific literature. This guide is a predictive overview based on the known chemistry and biological activities of analogous compounds containing cyclopropyl and oxazole-4-carbonitrile moieties. The experimental protocols and data presented are hypothetical and intended to serve as a guide for future research.

Molecular Structure and Physicochemical Properties

2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole ring substituted with a cyclopropyl group at the 2-position and a nitrile group at the 4-position. The presence of the strained cyclopropyl ring and the electron-withdrawing nitrile group on the aromatic oxazole core suggests unique electronic and conformational properties that are of interest in medicinal chemistry.

The molecular formula for **2-Cyclopropyloxazole-4-carbonitrile** is $C_7H_6N_2O$.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	134.14 g/mol	[1]
Molecular Formula	C ₇ H ₆ N ₂ O	[1]
Boiling Point	256.6 ± 13.0 °C (at 760 Torr)	[1]
Density	1.26 ± 0.1 g/cm ³ (at 20 °C, 760 Torr)	[1]
Flash Point	109.0 ± 19.8 °C	[1]

Hypothetical Synthesis Protocol

A plausible synthetic route to **2-Cyclopropyloxazole-4-carbonitrile** could involve the reaction of cyclopropanecarboxamide with a suitable α -haloketone followed by cyclization and dehydration, a common method for oxazole synthesis. A more direct approach could be the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

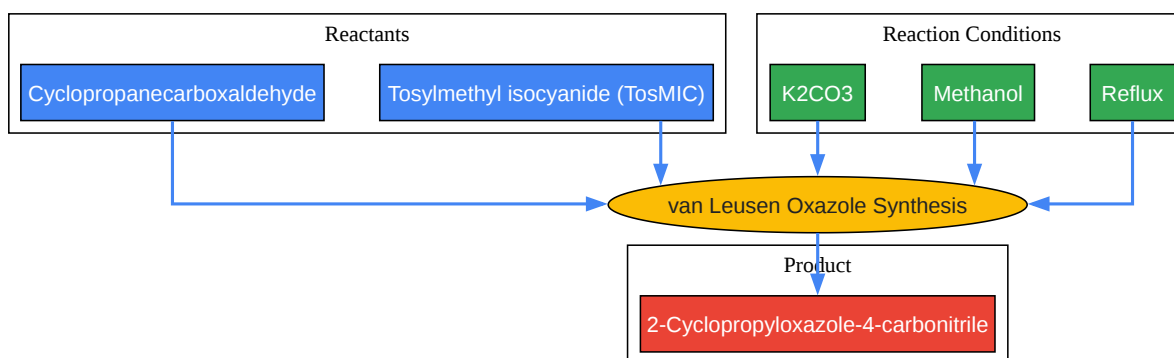
Proposed Synthesis via van Leusen Reaction:

This reaction would proceed by the base-mediated condensation of cyclopropanecarboxaldehyde with tosylmethyl isocyanide.

Experimental Protocol:

- To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between ethyl acetate and water.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **2-Cyclopropyloxazole-4-carbonitrile**.



[Click to download full resolution via product page](#)

Hypothetical synthesis of 2-Cyclopropyloxazole-4-carbonitrile.

Predicted Structural Characterization Data

The following spectroscopic data are predicted based on the analysis of similar structures and standard chemical shift values.

Table of Predicted Spectroscopic Data:

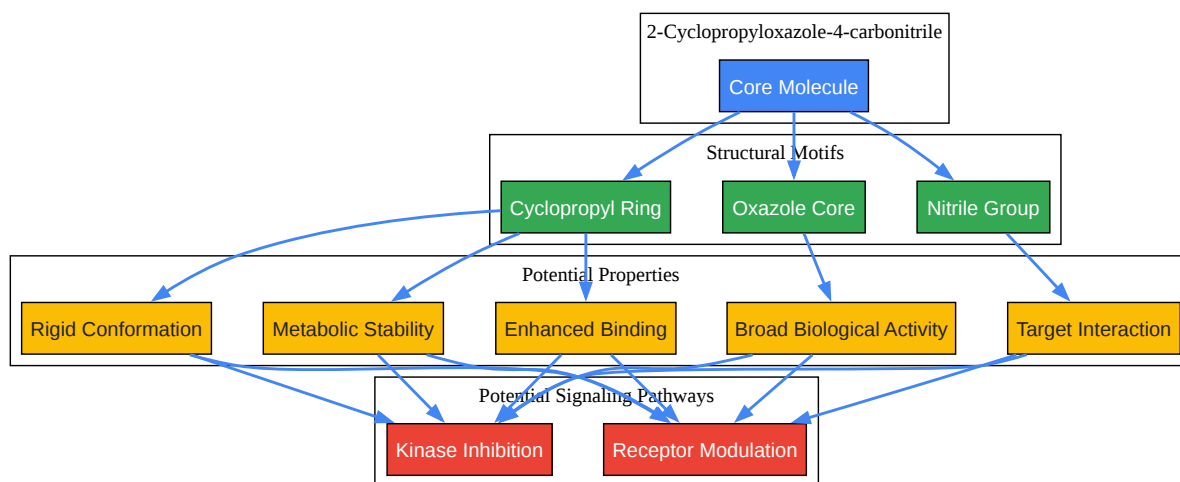
Technique	Predicted Data
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 8.15 (s, 1H, oxazole H-5), 2.20-2.30 (m, 1H, cyclopropyl CH), 1.10-1.20 (m, 4H, cyclopropyl CH_2)
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): 160.0 (C2-oxazole), 140.0 (C5-oxazole), 125.0 (C4-oxazole), 115.0 (CN), 15.0 (cyclopropyl CH), 10.0 (cyclopropyl CH_2)
IR (KBr, cm^{-1})	ν : 2230 ($\text{C}\equiv\text{N}$ stretching), 1620 ($\text{C}=\text{N}$ stretching), 1580 ($\text{C}=\text{C}$ stretching), 1100 ($\text{C}-\text{O}-\text{C}$ stretching)
Mass Spec. (EI)	m/z (%): 134 (M^+ , 100), 106 ($\text{M}^+ - \text{CO}$, 40), 93 ($\text{M}^+ - \text{C}_3\text{H}_5$, 20), 66 ($\text{C}_4\text{H}_4\text{N}^+$, 30)

Potential Biological Relevance and Signaling Pathways

While no specific biological data exists for **2-Cyclopropyloxazole-4-carbonitrile**, its structural motifs are present in numerous biologically active compounds.

- Cyclopropyl Group:** The cyclopropyl ring is a bioisostere for phenyl rings and other functional groups, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. Its rigid nature can lock a molecule into a bioactive conformation.
- Oxazole Ring:** The oxazole scaffold is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Nitrile Group:** The nitrile functionality can participate in hydrogen bonding and other interactions with biological targets. It is also a versatile synthetic handle for further molecular elaboration.

Given these features, **2-Cyclopropyloxazole-4-carbonitrile** could be investigated for its potential as an inhibitor of enzymes such as kinases or as a ligand for various receptors.



[Click to download full resolution via product page](#)

Potential structure-activity relationships.

Conclusion

2-Cyclopropyloxazole-4-carbonitrile represents an intriguing, yet underexplored, small molecule with potential applications in drug discovery. This technical guide provides a predictive framework for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-cyclopropyloxazole-4-carbonitrile | 1159734-36-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Cyclopropyloxazole-4-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423247#molecular-structure-of-2-cyclopropyloxazole-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com